(Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide
Description
(Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide (CAS: 1909348-23-7) is a hydrobromide salt derived from the parent compound (Hept-6-en-1-ylsulfanyl)methanimidamide (CAS: 1699330-47-6). Its molecular formula is C₈H₁₇BrN₂S, with a molecular weight of 253.21 g/mol . The compound is marketed as a versatile small-molecule scaffold for laboratory use, with a purity of ≥95% . Key structural features include:
Properties
IUPAC Name |
hept-6-enyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S.BrH/c1-2-3-4-5-6-7-11-8(9)10;/h2H,1,3-7H2,(H3,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOKFYSYBCWVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCSC(=N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide typically involves the reaction of hept-6-en-1-ylsulfanyl with methanimidamide in the presence of hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of industrial reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Hydrobromide Salts
Hydrobromide salts are commonly used in pharmaceuticals to improve solubility and bioavailability. Below is a comparison with notable hydrobromide-containing compounds:
Key Observations :
Comparison with Methanimidamide Derivatives
Methanimidamide derivatives vary widely in substituents and applications. The table below highlights critical differences:
Key Observations :
- Chlordimeform and its derivatives are banned globally due to carcinogenicity and urinary bladder toxicity linked to their aromatic chloro-substituents .
- The target compound’s aliphatic chain and terminal double bond may reduce bioaccumulation and metabolic activation risks compared to aryl-substituted methanimidamides.
Physicochemical Properties
Limited data exist for the target compound’s physicochemical properties, but comparisons can be inferred:
Biological Activity
(Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a heptene chain with a sulfanyl group and a methanimidamide moiety. Its molecular formula is C₈H₁₃BrN₂S, and it has a molecular weight of approximately 232.18 g/mol.
Key Features
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₃BrN₂S |
| Molecular Weight | 232.18 g/mol |
| CAS Number | 1909348-23-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exhibit enzyme inhibition or activation, leading to various biological effects.
Proposed Mechanisms
- Enzyme Inhibition : The compound is believed to inhibit certain enzymes involved in metabolic pathways, which can lead to altered biological responses.
- Receptor Interaction : It may interact with specific receptors, modulating signaling pathways that influence cellular functions.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting its potential as an antibacterial agent.
Anticancer Potential
Preliminary studies have suggested that this compound may exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. Further investigation is necessary to elucidate the specific pathways involved.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups, highlighting its potential as a therapeutic agent in treating infections.
Study 2: Anticancer Activity
In vitro assays were conducted to assess the anticancer properties of the compound on human cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against certain cancer types.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other sulfanyl-containing compounds and methanimidamide derivatives:
| Compound | Activity | Notes |
|---|---|---|
| Sulfanyl Derivative A | Antimicrobial | Similar structure with varied efficacy |
| Methanimidamide Derivative B | Anticancer | Different substituents affect activity |
| Heptene-based Compound C | Enzyme inhibition | Related structure enhances bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
